molecular formula C15H18O3 B8205256 8-Epixanthatin

8-Epixanthatin

Cat. No.: B8205256
M. Wt: 246.30 g/mol
InChI Key: RBRPTFMVULVGIC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epixanthatin is a sesquiterpene lactone derived from the plant Xanthium chinese Mill. It is known for its potential as a colchicine binding site inhibitor and has shown significant antitumor activity. This compound can inhibit the activation of signal transducer and activator of transcription 3 (STAT3), induce apoptosis, and has various biological activities .

Preparation Methods

8-Epixanthatin can be isolated from Xanthium chinese Mill. The synthetic routes involve the use of sesquiterpene lactones, which are a class of bioactive plant products. The preparation of this compound involves the extraction and purification from the plant source.

Chemical Reactions Analysis

8-Epixanthatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

8-Epixanthatin has a wide range of scientific research applications:

Mechanism of Action

8-Epixanthatin exerts its effects by inhibiting the activation of STAT3, a transcription factor involved in cell growth and survival. By inhibiting STAT3, this compound induces apoptosis in cancer cells. The molecular targets include the STAT3 pathway and the reactive oxygen species (ROS) generation pathway. This compound binds to the colchicine binding site on tubulin, destabilizing microtubules and leading to cell death .

Comparison with Similar Compounds

8-Epixanthatin is similar to other sesquiterpene lactones such as xanthatin, costunolide, dehydrocostuslactone, and tomentosin. These compounds share a similar structure and biological activity but differ in their specific chemical properties and mechanisms of action. This compound is unique in its ability to inhibit STAT3 and induce apoptosis, making it a valuable compound for cancer research .

Properties

IUPAC Name

7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2C(CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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